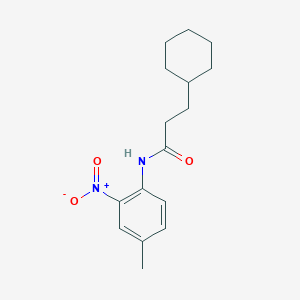

4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Descripción general

Descripción

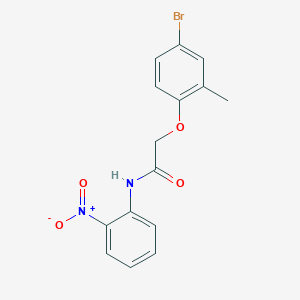

The compound “4-(2-tert-butyl-4-chlorophenoxy)butylamine oxalate” is an organic compound. It contains a tert-butyl group, a chlorophenoxy group, a butyl group, a methoxyethyl group, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the chlorophenoxy and methoxyethyl groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to substitution reactions (due to the presence of the chloro group), oxidation or reduction reactions (due to the presence of the amine group), and elimination or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Catalytic Oxidation and Synthetic Applications

- Dirhodium caprolactamate has been identified as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines. This mechanism leverages the tert-butyl group's ability to facilitate selective oxidation under specific conditions, demonstrating potential synthetic applications in creating complex organic molecules (Ratnikov et al., 2011).

Chemical Synthesis and Characterization

- Sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been synthesized, showing the tert-butyl group's role in stabilizing the molecular structure and affecting the chemiluminescence properties of the compounds. These findings suggest applications in the development of chemiluminescent probes and materials (Watanabe et al., 2010).

Electrophilic Study and Radical Stability

- The electrochemical behavior of N-alkoxyarylaminyl radicals shows the influence of tert-butyl groups on the redox properties of organic molecules. These insights contribute to the understanding of radical stability and reactivity, which are crucial in designing redox-active materials and catalysts (Miura & Muranaka, 2006).

Asymmetric Synthesis

- tert-Butyl groups play a significant role in asymmetric deprotonation strategies, facilitating the synthesis of enantioselective compounds. This application is crucial in pharmaceutical synthesis, where the production of chiral molecules is often necessary (Wu, Lee, & Beak, 1996).

Advanced Oxidation Processes

- The tert-butyl group's involvement in advanced oxidation processes has been explored for environmental applications, such as the degradation of pollutants. Studies have demonstrated the efficacy of tert-butyl-based radicals in degrading chlorophenols, suggesting potential uses in water treatment technologies (Zhao et al., 2010).

These studies illustrate the broad range of applications for tert-butyl-containing compounds in scientific research, spanning from synthetic chemistry and catalysis to environmental science. The specific compound "4-(2-tert-butyl-4-chlorophenoxy)butylamine oxalate" could potentially share similar applications or serve as a foundational structure for developing novel compounds with tailored properties for specific research and industrial applications.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28ClNO2.C2H2O4/c1-17(2,3)15-13-14(18)7-8-16(15)21-11-6-5-9-19-10-12-20-4;3-1(4)2(5)6/h7-8,13,19H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSUSGKJHBQTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNCCOC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000397.png)

![methyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000399.png)

![N-[2-(3-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000403.png)

![(1R,9aR)-1-({[3-(pyridin-3-yloxy)propyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4000425.png)

![1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4000433.png)

![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4000456.png)

![3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4000479.png)